molecular formula C7Cl3N3 B097496 2,6-Dicyanotrichloropyridine CAS No. 17824-85-0

2,6-Dicyanotrichloropyridine

Cat. No.: B097496
CAS No.: 17824-85-0
M. Wt: 232.4 g/mol
InChI Key: ZVOWUYIDRJPVTD-UHFFFAOYSA-N
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Description

2,6-Dicyanotrichloropyridine is a halogenated and cyano-substituted pyridine derivative with the molecular formula C₇Cl₃N₃. It is notable for its fungicidal activity, as demonstrated in U.S. Patent 3,549,762 . The compound features three chlorine atoms and two cyano (-CN) groups on the pyridine ring, creating a highly electron-deficient aromatic system. This electronic configuration enhances its reactivity in nucleophilic substitution and electrophilic aromatic substitution reactions, making it a versatile intermediate in agrochemical and pharmaceutical synthesis.

Properties

CAS No.

17824-85-0

Molecular Formula

C7Cl3N3

Molecular Weight

232.4 g/mol

IUPAC Name

3,4,5-trichloropyridine-2,6-dicarbonitrile

InChI

InChI=1S/C7Cl3N3/c8-5-3(1-11)13-4(2-12)6(9)7(5)10

InChI Key

ZVOWUYIDRJPVTD-UHFFFAOYSA-N

SMILES

C(#N)C1=C(C(=C(C(=N1)C#N)Cl)Cl)Cl

Canonical SMILES

C(#N)C1=C(C(=C(C(=N1)C#N)Cl)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Properties

The following table compares 2,6-Dicyanotrichloropyridine with key analogs:

Compound Molecular Formula Substituents Molecular Weight Key Properties
2,6-Dicyanotrichloropyridine C₇Cl₃N₃ 3 Cl, 2 CN 236.39 g/mol Strong electrophilicity (global electrophilicity index ~5.91 eV ); fungicidal activity
Pentachloropyridine (PCP) C₅Cl₅N 5 Cl 251.34 g/mol High thermal stability; vibrational modes shifted due to Cl electronegativity
2,6-Dichloropyridine C₅H₃Cl₂N 2 Cl 147.99 g/mol Lower reactivity; used in coronand synthesis ; CAS 2402-78-0
2,6-Diacetylpyridine bis-(benzohydrazone) C₂₁H₁₈N₆O₂ 2 acetyl, 2 benzohydrazone 398.41 g/mol DFT-calculated NBO charges show charge delocalization; IR bands at 169.80 ppm (C=O)
3,4-Dichloro-5-morpholinyl-2,6-pyridinedicarbonitrile C₁₁H₆Cl₂N₄O 2 Cl, 1 morpholine, 2 CN 297.10 g/mol Enhanced fungicidal activity due to morpholine’s electron-donating effect

Reactivity and Functional Group Influence

  • Electron-Withdrawing Groups (Cl, CN): The chlorine and cyano groups in 2,6-Dicyanotrichloropyridine significantly lower the electron density of the pyridine ring, as seen in DFT studies of similar compounds like PCP . This increases susceptibility to nucleophilic attacks, a trait exploited in fungicidal mechanisms .
  • However, their lower molecular weight facilitates applications in coordination chemistry (e.g., aza coronand synthesis ).
  • Morpholine Derivatives: Substituting chlorine with morpholine in 2,6-Dicyanotrichloropyridine derivatives introduces electron-donating effects, balancing electrophilicity and improving solubility. Such modifications enhance fungicidal efficacy by optimizing interactions with biological targets .

Research Findings and Computational Insights

DFT and Spectroscopic Studies

  • Vibrational Spectroscopy: Infrared (IR) studies on 2,6-Bis(bromomethyl)pyridine (a structural analog) reveal that Cl and CN substituents cause distinct shifts in C–H and C≡N stretching frequencies (2000–3100 cm⁻¹) . Similar shifts are expected in 2,6-Dicyanotrichloropyridine, corroborating its electron-deficient nature.
  • Frontier Molecular Orbitals (FMOs): HOMO-LUMO gaps in chlorinated pyridines range from 4.5–6.0 eV, with 2,6-Dicyanotrichloropyridine predicted to have a narrower gap (~5.0 eV) due to cyano groups. This facilitates charge transfer in reactions .

Thermodynamic and Kinetic Stability

  • Thermodynamics: Chlorine substituents increase the heat of formation in pyridine derivatives, enhancing thermal stability. For example, PCP decomposes at >300°C, while 2,6-Dicyanotrichloropyridine is stable up to 250°C .
  • Hydrogen Bonding: Cyano groups participate in weak hydrogen bonds (C≡N···H–N), observed in IR spectra of related compounds as broad peaks near 3100 cm⁻¹ .

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